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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-2-iodoaniline

Cat. No.: B1427285 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2-
iodoaniline

For the attention of researchers, scientists, and professionals in drug development, this guide

offers a detailed exploration of 4-Chloro-3-fluoro-2-iodoaniline. As a Senior Application

Scientist, my objective is to present a document that is not only scientifically rigorous but also

practically valuable, reflecting a deep understanding of the challenges and nuances of

chemical characterization in a research and development setting.

The structure of this guide is intentionally fluid, designed to logically present the available data

and methodologies for a compound where publicly available experimental data is limited. We

will begin with the foundational identity of the molecule, proceed to a comparative analysis of

its physicochemical properties using related isomers as benchmarks, detail the necessary

experimental protocols for its full characterization, and conclude with essential safety and

handling information. This approach ensures a comprehensive understanding, grounded in

both established knowledge and the practical steps required for further investigation.

Compound Identification and Molecular Structure
4-Chloro-3-fluoro-2-iodoaniline is a halogenated aromatic amine. Its structure, featuring a

combination of chloro, fluoro, and iodo substituents on an aniline core, makes it a potentially

valuable building block in the synthesis of complex organic molecules, particularly in the fields

of pharmaceuticals and materials science. The precise arrangement of these halogens and the

amino group dictates its reactivity and physical properties.
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A summary of its key identifiers is presented below:

Identifier Value Source

IUPAC Name 4-chloro-3-fluoro-2-iodoaniline

CAS Number 1018450-37-7 [1]

Molecular Formula C6H4ClFIN [1][2]

Molecular Weight 271.46 g/mol [1]

InChI Key
PHRXRQKTLQGGHD-

UHFFFAOYSA-N

The molecular structure of 4-Chloro-3-fluoro-2-iodoaniline is depicted in the following

diagram:

Caption: Molecular structure of 4-Chloro-3-fluoro-2-iodoaniline.

Physicochemical Properties: A Comparative
Analysis
Direct experimental data for many of the physicochemical properties of 4-Chloro-3-fluoro-2-
iodoaniline are not readily available in the public domain. However, by examining closely

related isomers, we can establish a scientifically grounded estimation of its expected

properties. This comparative approach is fundamental in early-stage research where a

complete dataset for a novel compound is yet to be established.
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Property
4-Chloro-3-
fluoro-2-
iodoaniline

4-Chloro-2-
iodoaniline

2-Fluoro-4-
iodoaniline

Aniline (for
reference)

Appearance
Solid (predicted)

[3]
Solid

Off-white to

brown powder[4]

Colorless to

brown oily

liquid[5]

Melting Point

(°C)
Not available 39-43[6] 89-93[7] -6[5][8]

Boiling Point (°C) Not available Not available 259[4][7] 184[5][8]

Water Solubility
Sparingly soluble

(predicted)

Slightly soluble

(predicted)
Insoluble[4]

Sparingly

soluble[8]

pKa Not available Not available Not available 4.6

Discussion of Properties:

Melting and Boiling Points: The melting point of a solid is indicative of the strength of its

crystal lattice. Given that the isomers 4-Chloro-2-iodoaniline and 2-Fluoro-4-iodoaniline are

solids with melting points of 39-43°C and 89-93°C respectively, it is highly probable that 4-
Chloro-3-fluoro-2-iodoaniline is also a solid at room temperature.[6][7] The variation in

melting points among these isomers can be attributed to differences in molecular symmetry

and intermolecular interactions (dipole-dipole, van der Waals forces) arising from the distinct

placement of the halogen substituents. The high boiling point of 2-Fluoro-4-iodoaniline

(259°C) is consistent with a molecule of its molecular weight and polarity.[4][7] We can

anticipate a similarly high boiling point for the target compound.

Solubility: Like most anilines, 4-Chloro-3-fluoro-2-iodoaniline is expected to be sparingly

soluble in water.[8] The presence of the large, hydrophobic iodobenzene core is the primary

determinant of this property. However, the amino group can engage in hydrogen bonding

with protic solvents, and thus some solubility in polar organic solvents like ethanol and

methanol can be expected. Its solubility in nonpolar organic solvents such as

dichloromethane and ethyl acetate is predicted to be significantly higher.
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pKa: The pKa of the conjugate acid of an aniline is a measure of the basicity of the amino

group. The pKa of aniline itself is approximately 4.6. The presence of electron-withdrawing

halogen substituents on the aromatic ring is expected to decrease the basicity of the amino

group (lower the pKa) by delocalizing the lone pair of electrons on the nitrogen atom, making

them less available for protonation. Consequently, the pKa of 4-Chloro-3-fluoro-2-
iodoaniline is predicted to be lower than 4.6.

Spectral Characteristics
While specific spectra for 4-Chloro-3-fluoro-2-iodoaniline are available from commercial

suppliers, a foundational understanding of its expected spectral features is crucial for its

identification and characterization.[9]

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two protons on the benzene ring. These signals will likely appear as

doublets or doublet of doublets due to coupling with each other and potentially with the

fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet, the

chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon

atoms of the benzene ring, as they are all in unique chemical environments. The carbon

atoms bonded to the halogens will show characteristic chemical shifts and coupling patterns,

particularly the carbon bonded to fluorine (C-F coupling).

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of

the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The

C-N stretching vibration will be present in the 1250-1350 cm⁻¹ region. Characteristic

absorptions for the C-Cl, C-F, and C-I bonds will be found in the fingerprint region (below

1500 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding

to the molecular weight of the compound (271.46 g/mol ). A characteristic isotopic pattern for

the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a

key identifying feature. Fragmentation patterns will likely involve the loss of the substituents

and cleavage of the aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1427285?utm_src=pdf-body
https://www.benchchem.com/product/b1427285?utm_src=pdf-body
https://www.benchchem.com/product/b1427285?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1018450-37-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
4-Chloro-3-fluoro-2-iodoaniline is classified with a "Warning" signal word. The following

hazard and precautionary statements are associated with this compound:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

As a standard practice when handling such chemicals, appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All

manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols for Physicochemical
Characterization
The following protocols are provided as standardized methods for the experimental

determination of the key physicochemical properties of 4-Chloro-3-fluoro-2-iodoaniline.

Determination of Melting Point (Capillary Method)
This method relies on the principle that a pure crystalline solid has a sharp, well-defined

melting point.

Methodology:

Sample Preparation: A small amount of finely powdered, dry 4-Chloro-3-fluoro-2-
iodoaniline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a

calibrated thermometer.

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to

approach the expected melting point, followed by a slower rate of heating (1-2°C per minute)
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as the melting point is neared.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last crystal melts (completion of melting) are recorded as the

melting point range.

The following workflow diagram illustrates this process:

Start

Prepare Sample:
Pack dry compound into capillary tube

Setup Apparatus:
Place capillary in melting point device

Rapid Heating:
Approach approximate melting point

Slow Heating:
1-2°C per minute near melting point

Observe and Record:
Note temperature range from first liquid to complete melting

End

Click to download full resolution via product page
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Caption: Workflow for Melting Point Determination.

Determination of Solubility
This protocol provides a qualitative and semi-quantitative assessment of solubility in various

solvents.

Methodology:

Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water,

ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

Sample Preparation: A known mass (e.g., 10 mg) of 4-Chloro-3-fluoro-2-iodoaniline is

placed into a series of test tubes.

Solvent Addition: A known volume (e.g., 1 mL) of each selected solvent is added to a

separate test tube.

Mixing: The tubes are agitated (e.g., using a vortex mixer) for a set period to facilitate

dissolution.

Observation: The samples are visually inspected for the presence of undissolved solid.

Solubility can be classified as:

Soluble: No visible solid particles.

Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

Insoluble: The majority of the solid remains undissolved.

Determination of pKa (Potentiometric Titration)
This method determines the pKa by monitoring the pH of a solution of the compound as it is

titrated with a strong acid.

Methodology:
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Solution Preparation: A solution of 4-Chloro-3-fluoro-2-iodoaniline of known concentration

is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

Apparatus Setup: A calibrated pH meter is placed in the solution.

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known

increments.

Data Recording: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point (the point at which

half of the aniline has been protonated).

Conclusion
4-Chloro-3-fluoro-2-iodoaniline is a halogenated aniline with significant potential as a

synthetic intermediate. While a comprehensive, publicly available dataset of its

physicochemical properties is currently lacking, this guide has provided a robust framework for

its characterization. By leveraging data from related isomers, we have established scientifically

sound predictions for its key properties. Furthermore, the detailed experimental protocols

outlined herein offer a clear path for researchers to empirically determine these values. This

combination of predictive analysis and practical methodology provides a solid foundation for

the safe and effective use of 4-Chloro-3-fluoro-2-iodoaniline in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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